4-benzoyl-N-[4'-(4-benzoylbenzamido)-[1,1'-biphenyl]-4-yl]benzamide
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Overview
Description
4-Benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple benzoyl groups and biphenyl units, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines in the presence of a catalyst such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher throughput. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
4-Benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving protein-ligand interactions due to its ability to form stable complexes.
Industry: Used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide involves its interaction with molecular targets through its benzoyl and biphenyl groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may bind to proteins or enzymes, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylbiphenyl: Shares the biphenyl structure but lacks the additional benzoylbenzamido groups.
4-Benzoyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: Contains a benzothiazole moiety, offering different reactivity and applications.
4-Benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide: Features a thiazole ring, providing unique chemical properties.
Uniqueness
4-Benzoyl-N-[4’-(4-benzoylbenzamido)-[1,1’-biphenyl]-4-yl]benzamide is unique due to its multiple benzoyl groups and biphenyl units, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Properties
IUPAC Name |
4-benzoyl-N-[4-[4-[(4-benzoylbenzoyl)amino]phenyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O4/c43-37(29-7-3-1-4-8-29)31-11-15-33(16-12-31)39(45)41-35-23-19-27(20-24-35)28-21-25-36(26-22-28)42-40(46)34-17-13-32(14-18-34)38(44)30-9-5-2-6-10-30/h1-26H,(H,41,45)(H,42,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBNKXAVHOJQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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